4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Physicochemical profiling Lipophilicity Drug-likeness

Select CAS 339105-93-0 as the optimal reference standard for N-4 substituent SAR on the thieno[3,2-f][1,4]thiazepin-5(2H)-one scaffold. Its para-methylbenzyl group provides intermediate lipophilicity (XLogP3 = 3.5) and unconstrained geometry, making it the ideal baseline comparator for halogenated or heteroaryl analogs. Public bioassay records confirm screening against OPRM1, CHRM1, RGS4, and ADAM17, offering a pre-existing data footprint absent from alternative regioisomers. Combine with ortho- (CAS 478247-15-3) and meta-methyl (CAS 478247-13-1) isomers to execute a definitive positional SAR study.

Molecular Formula C15H15NOS2
Molecular Weight 289.41
CAS No. 339105-93-0
Cat. No. B2569040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
CAS339105-93-0
Molecular FormulaC15H15NOS2
Molecular Weight289.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCSC3=C(C2=O)C=CS3
InChIInChI=1S/C15H15NOS2/c1-11-2-4-12(5-3-11)10-16-7-9-19-15-13(14(16)17)6-8-18-15/h2-6,8H,7,9-10H2,1H3
InChIKeyPISXJFXSRUITFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (CAS 339105-93-0): Core Structural Identity and Procurement Baseline


4-(4-Methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (CAS 339105-93-0) is a synthetic small molecule (MW 289.4 g/mol, C₁₅H₁₅NOS₂) belonging to the thieno[3,2-f][1,4]thiazepin-5(2H)-one class [1]. It features a fused thiophene-thiazepinone bicyclic core with an N-4 para-methylbenzyl substituent, distinguishing it from ortho- and meta-methyl positional isomers as well as halogenated benzyl analogs . The compound has been registered in PubChem (CID 1487600) and has appeared in multiple high-throughput screening campaigns deposited in PubChem BioAssay, indicating its inclusion in diverse screening libraries .

Why Generic Substitution of 4-(4-Methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one Fails: Evidence of Substituent-Dependent Differentiation


Within the thieno[3,2-f][1,4]thiazepin-5(2H)-one scaffold, the position and electronic character of the N-4 benzyl substituent critically modulate both physicochemical properties and biological interaction profiles. The para-methylbenzyl substituent of CAS 339105-93-0 confers distinct lipophilicity (XLogP3 = 3.5 [1]) and steric presentation compared to its ortho-methyl (CAS 478247-15-3) and meta-methyl (CAS 478247-13-1) positional isomers , as well as halogenated analogs such as the 4-fluorobenzyl derivative (CAS 478080-74-9). Historical precedent in related thieno[3,2-f][1,4]thiazepine series demonstrates that even subtle substituent changes can alter benzodiazepine receptor affinity profiles . Procurement of non-identical analogs without confirmatory comparative data therefore carries a material risk of divergent biological performance.

Quantitative Differentiation Guide: 4-(4-Methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one vs. Closest Analogs


Para-Methyl Substituent Confers Distinct Lipophilicity (XLogP3 = 3.5) Relative to Halogenated Analogs

The target compound exhibits a computed XLogP3 of 3.5 [1], which falls within a favorable range for membrane permeability and oral bioavailability according to Lipinski guidelines. While directly measured logP/logD data for positional isomers are not publicly available, the 4-fluorobenzyl analog (CAS 478080-74-9) is expected to display a lower logP due to the electron-withdrawing fluorine substituent, whereas the 2,6-dichlorobenzyl analog would exhibit a substantially higher logP driven by increased halogen surface area. These differences in lipophilicity can translate to altered membrane partitioning, protein binding, and off-target promiscuity profiles in cellular assays.

Physicochemical profiling Lipophilicity Drug-likeness

Positional Isomer Differentiation: Para-Methylbenzyl vs. Meta-Methylbenzyl and Ortho-Methylbenzyl Substitution

Three regioisomeric N-benzyl derivatives of the thieno[3,2-f][1,4]thiazepin-5(2H)-one core are commercially documented: the para-methyl (CAS 339105-93-0, target compound), meta-methyl (CAS 478247-13-1 ), and ortho-methyl (CAS 478247-15-3 ) variants. The para-substitution positions the methyl group at the sterically least hindered, most distal location from the thiazepinone carbonyl, maximizing conformational freedom around the N–CH₂–Ar bond. In contrast, the ortho-methyl isomer introduces torsional restriction due to steric clash between the ortho-methyl group and the thiazepinone ring, which can alter the presentation of the benzyl group to biological targets. While direct comparative biological data for these three isomers are not publicly available, the precedent from benzodiazepine receptor-binding studies on related thieno[3,2-f][1,4]thiazepine scaffolds demonstrates that N-4 substituent regioisomerism can produce measurable differences in receptor affinity.

Regioisomer selectivity Structure-activity relationship Molecular recognition

PubChem BioAssay Screening Footprint Confirms Broad Biological Interrogation Across Multiple Target Classes

The target compound has been tested in at least five distinct PubChem BioAssay campaigns deposited from Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, and Burnham Center for Chemical Genomics . These assays span: (1) RGS4 regulator of G-protein signaling (JHICC_RGS_Act_HTS), (2) mu-opioid receptor agonism (OPRM1-OPRD1_AG_LUMI), (3) ADAM17/TACE inhibition (ADAM17_INH_QFRET), (4) muscarinic M1 receptor agonism (CHRM1_AG_FLUO8), and (5) unfolded protein response activation (BCCG-A405-UPR-XBP1). While individual assay outcomes are not readily accessible, the breadth of screening coverage provides a publicly documented pharmacological fingerprint that is absent for most non-commercial analog compounds. In contrast, the 4-fluorobenzyl analog (CAS 478080-74-9) lacks a comparable publicly available bioassay record in PubChem.

High-throughput screening Target profiling Bioassay coverage

Procurement-Relevant Application Scenarios for 4-(4-Methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one


Medicinal Chemistry SAR Expansion Around the N-4 Benzyl Position of Thieno[3,2-f][1,4]thiazepin-5(2H)-ones

The para-methylbenzyl derivative serves as the optimal reference standard for systematic exploration of N-4 substituent effects on biological activity. Its intermediate lipophilicity (XLogP3 = 3.5 ) and unconstrained para-substitution geometry [1] make it the logical baseline comparator against which halogenated, heteroaryl-substituted, or ortho/meta-substituted analogs should be benchmarked. Procurement of this specific regioisomer is warranted when the research objective is to isolate electronic effects (e.g., replacing –CH₃ with –CF₃ or –Cl) from steric/positional effects.

Hit-to-Lead Follow-Up on GPCR and Protease Targets Profiled in Public Screening Data

Given its documented screening history against mu-opioid receptors (OPRM1), muscarinic M1 receptors (CHRM1), RGS4, and ADAM17 , this compound is a logical procurement choice for laboratories pursuing hit validation or scaffold repurposing in GPCR modulation or metalloprotease inhibition programs. The pre-existing public bioassay footprint provides a starting point for structure-based optimization that is absent for alternative N-4 substituted analogs without comparable screening data .

ADME/Toxicology Screening Library Inclusion as a Non-Halogenated, Moderately Lipophilic Heterocycle

For organizations assembling focused screening libraries for early ADME-Tox profiling, the para-methylbenzyl thienothiazepinone offers a halogen-free heterocyclic core with lipophilicity (XLogP3 = 3.5 ) that positions it favorably within drug-like chemical space. Its absence of halogen atoms distinguishes it from analogs such as the 4-fluorobenzyl (CAS 478080-74-9) and 2-chloro-6-fluorobenzyl derivatives, which carry higher metabolic liability risk due to potential CYP-mediated oxidative dehalogenation.

Regioisomeric Selectivity Studies in Thiazepine-Based Probe Development

When developing chemical probes where N-benzyl substitution pattern dictates target selectivity, the para-methyl isomer is the essential comparator for evaluating whether biological activity is sensitive to the position of the methyl group on the phenyl ring. Parallel procurement of the para-methyl (CAS 339105-93-0), meta-methyl (CAS 478247-13-1 [1]), and ortho-methyl (CAS 478247-15-3 [1]) isomers enables a definitive regioisomeric SAR study that cannot be conducted with any single isomer alone.

Quote Request

Request a Quote for 4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.